N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide
Description
The compound N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide is a structurally complex molecule featuring:
- A 1,2-dihydroquinolin-1-yl core substituted with a 2-oxo group.
- A 3-(propan-2-yl)-1,2,4-oxadiazol-5-yl moiety at the 4-position of the quinoline ring.
- An N-[(3-methoxyphenyl)methyl]acetamide side chain.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15(2)23-26-24(32-27-23)19-12-22(30)28(20-10-5-4-9-18(19)20)14-21(29)25-13-16-7-6-8-17(11-16)31-3/h4-12,15H,13-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUGBCNMGFYZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling reactions: The final coupling of the quinoline and oxadiazole intermediates with the acetamide group is typically carried out using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a complex structure that includes a quinoline moiety and an oxadiazole ring. Its molecular formula is C20H22N2O4, indicating the presence of various functional groups that contribute to its biological activity. The methoxyphenyl group is known for enhancing lipophilicity and biological interactions.
Anticancer Properties
Research indicates that derivatives of oxadiazoles, similar to N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide, exhibit significant anticancer activity. For instance:
- Oxadiazole Derivatives : Studies have shown that compounds containing the oxadiazole ring can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The introduction of electron-withdrawing groups has been found to enhance their anticancer efficacy .
- Mechanism of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest .
- Comparative Studies : In comparative studies, certain oxadiazole derivatives demonstrated IC50 values lower than established anticancer agents like doxorubicin, highlighting their potential as effective chemotherapeutic agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into related oxadiazole compounds has demonstrated effectiveness against various bacterial strains. The presence of specific substituents can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Pharmaceutical Applications
This compound may be explored for use in pharmaceutical formulations targeting:
- Cancer Therapy : With its demonstrated efficacy against cancer cell lines, this compound could be developed into a novel anticancer drug or used as a lead compound for further modifications.
- Infection Treatment : Given its potential antimicrobial properties, it could be formulated into treatments for bacterial infections.
Case Study 1: Anticancer Efficacy Evaluation
A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. Among them, one derivative exhibited an IC50 value of 0.19 µM against HCT-116 cells, indicating potent antiproliferative activity. This suggests that modifications to the oxadiazole structure can lead to compounds with enhanced therapeutic profiles .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
Research focusing on the SAR of oxadiazole derivatives revealed that substituents on the aromatic ring significantly influenced biological activity. Compounds with electron-donating groups showed improved efficacy compared to those with electron-withdrawing groups . This insight is crucial for the rational design of new derivatives based on this compound.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycles: The target compound’s 1,2-dihydroquinoline core differs from the 1,2,4-triazole in and thiazolidinedione in . Quinoline derivatives often exhibit enhanced aromatic π-stacking, influencing receptor binding . The 1,2,4-oxadiazole in the target compound is a bioisostere for ester or amide groups, improving metabolic stability compared to compounds with 1,2-oxazole (e.g., ) .
Substituent Effects :
- The 3-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability relative to the sulfamoylphenyl group in .
- The propan-2-yl substituent on the oxadiazole ring could reduce steric hindrance compared to bulkier groups like allyl in .
Synthetic Routes :
- The use of cesium carbonate in DMF for oxadiazole coupling (target compound) offers higher yields than KOH-mediated methods for triazoles .
- Thiazolidinedione derivatives (e.g., ) require additional steps for introducing the dioxo moiety, increasing synthesis complexity.
Quinazoline-based acetamides (e.g., ) demonstrate anticonvulsant activity, highlighting the pharmacological versatility of acetamide derivatives.
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide (CAS Number: 1251703-34-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The structure features a combination of oxadiazole and dihydroquinoline moieties, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines. A related compound demonstrated a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating considerable antiproliferative activity .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | Human Colon Adenocarcinoma (CXF HT-29) | 92.4 |
| Compound 2 | Human Lung Adenocarcinoma (LXFA 629) | 85.0 |
| Compound 3 | Human Gastric Carcinoma (GXF 251) | 78.5 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related oxadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria . This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Table 2: Antimicrobial Efficacy
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The mechanisms through which this compound exerts its effects likely involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylase .
- Induction of Apoptosis : The presence of specific functional groups in the compound may facilitate interactions with apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect cells from oxidative stress.
Case Studies
A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain derivatives exhibited significant growth inhibition in spheroid cultures, suggesting their potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodology :
-
Stepwise synthesis : Begin with coupling the dihydroquinolinone core (2-oxo-1,2-dihydroquinoline) with the 3-isopropyl-1,2,4-oxadiazole moiety via nucleophilic substitution or Pd-catalyzed cross-coupling. Use DMF as a solvent and potassium carbonate as a base to facilitate bond formation .
-
Acetamide linkage : React the intermediate with 3-methoxybenzylamine under amide-coupling conditions (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
-
Key conditions : Optimize temperature (70–100°C for oxadiazole formation) and monitor purity via TLC (silica gel, ethyl acetate/hexane) or HPLC .
- Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | Oxadiazole-quinoline coupling | 60–75 |
| 2 | EDC/HOBt, DCM, 25°C | Acetamide formation | 80–90 |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for -OCH₃), oxadiazole (δ 8.1–8.3 ppm for aromatic protons), and dihydroquinolinone (δ 6.8–7.5 ppm) .
- High-resolution MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the acetamide linkage and oxadiazole moiety .
- IR spectroscopy : Identify carbonyl stretches (1660–1680 cm⁻¹ for amide C=O) and oxadiazole ring vibrations (1550–1600 cm⁻¹) .
Q. How do functional groups influence the compound’s reactivity and stability?
- Methodology :
- Oxadiazole : Enhances metabolic stability and π-π stacking with biological targets; susceptible to hydrolysis under acidic conditions .
- Dihydroquinolinone : Participates in hydrogen bonding with enzymes (e.g., kinases); prone to oxidation at the 2-oxo position .
- 3-Methoxybenzyl group : Improves lipophilicity (logP ~3.5) and membrane permeability .
Advanced Research Questions
Q. How can contradictions in reaction yields during synthesis be resolved?
- Methodology :
-
By-product analysis : Use LC-MS to identify side products (e.g., hydrolysis of oxadiazole to amidoxime under excess moisture) .
-
Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions in moisture-sensitive steps .
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Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for coupling efficiency in oxadiazole formation .
- Case Study :
-
A 20% yield drop in Step 1 was traced to residual water in DMF, resolved by molecular sieves .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding affinity with cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV (docking score ≤ -9.0 kcal/mol) .
- MD simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) to prioritize targets .
- QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. methyl on oxadiazole) with antibacterial IC₅₀ values .
Q. How should discrepancies in NMR/MS data during structural elucidation be addressed?
- Methodology :
- Isotopic labeling : Synthesize ¹³C-labeled acetamide to confirm resonance assignments in crowded spectral regions .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., dihydroquinolinone protons) and verify connectivity .
- Fragmentation modeling : Compare experimental MS/MS data with computational predictions (e.g., MassFrontier) to validate fragmentation pathways .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Methodology :
- ADME profiling : Conduct hepatic microsome assays (human/rat) to measure metabolic stability (t₁/₂ > 60 min) and CYP450 inhibition .
- Murine models : Assess oral bioavailability (≥30%) and brain penetration (Kp,uu > 0.1) in BALB/c mice .
- Toxicity screening : Monitor ALT/AST levels and histopathology in Wistar rats at 50–100 mg/kg doses .
Data Contradiction Analysis Example
Issue : Conflicting IC₅₀ values (5 µM vs. 12 µM) in COX-2 inhibition assays.
Resolution :
- Variable control : Standardize enzyme source (human recombinant vs. murine) and substrate concentration (10 µM arachidonic acid) .
- Statistical validation : Perform triplicate experiments with positive controls (e.g., celecoxib) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
